molecular formula C17H21NO4 B2762792 5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester CAS No. 33975-33-6

5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester

Cat. No.: B2762792
CAS No.: 33975-33-6
M. Wt: 303.358
InChI Key: LOAMQZYJWUIALW-UHFFFAOYSA-N
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Description

5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester is a chemical compound that belongs to the class of isoindolinecarboxylic acids. This compound has gained significant attention in scientific research due to its potential biological activity and various applications in medical, environmental, and industrial fields.

Scientific Research Applications

5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development and as a treatment for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester typically involves the esterification of 5-Isoindolinecarboxylic acid, 1,3-dioxo- with octanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-1,3-dioxo-5-isoindolinecarboxylic acid
  • 2- (2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid
  • 2- (4-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid
  • 2-sec-Butyl-1,3-dioxo-5-isoindolinecarboxylic acid

Uniqueness

5-Isoindolinecarboxylic acid, 1,3-dioxo-, octyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

octyl 1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-2-3-4-5-6-7-10-22-17(21)12-8-9-13-14(11-12)16(20)18-15(13)19/h8-9,11H,2-7,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAMQZYJWUIALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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